Medicinal chemists optimizing p110α-selective PI3K inhibitors face steep SAR constraints-only the 5-position tolerates substitution, and non-basic analogs suffer poor solubility. This N-methylaminomethyl pyrazolo[1,5-a]pyridine solves both:
• 5-Methyl group preserves the isoform-selectivity-permissive SAR window.
• Basic amine side chain boosts aqueous solubility up to 1000× over non-basic analogs.
• NLT 98% purity minimizes impurity artefacts in kinase profiling, ensuring data fidelity.
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Cat. No.B11910985
⚠ Attention: For research use only. Not for human or veterinary use.
N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine (CAS 1545506-75-9; synonym 918903-31-8) is a heterocyclic secondary amine that belongs to the pyrazolo[1,5-a]pyridine class. It bears a N-methylaminomethyl substituent at the 3-position and a methyl group at the 5-position of the fused bicyclic core [1]. The molecular formula is C10H13N3 with a molecular weight of 175.23 g/mol, and the compound is supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .
S
Pyrazolo[1,5-a]pyridine scaffold for kinase inhibitor synthesis
A
Basic amine side chain supports aqueous solubility improvement (class-level)
S
5-Methyl substitution consistent with p110α selectivity SAR
The pyrazolo[1,5-a]pyridine scaffold exhibits steep structure–activity relationships (SAR), where the nature, position, and substitution pattern of peripheral groups critically dictate both pharmacologic and physicochemical properties. In the p110α-selective PI3 kinase inhibitor series, only the 5-position on the fused ring tolerates substitution, and only small substituents are allowed [1]. The presence of a basic amine side chain dramatically improves aqueous solubility—by up to 1000× relative to earlier non‑basic analogs—while retaining target potency and isoform selectivity [2]. Consequently, swapping the N-methylaminomethyl group for a primary aminomethyl or an N-ethyl variant cannot be assumed to conserve these key performance parameters; even subtle alterations (e.g., N‑methyl vs. N‑ethyl) can shift solubility, pKa, metabolic stability, and kinase selectivity profiles in unpredictable ways [1][2].
N-alkyl
N-Methylaminomethyl vs. N-ethyl or primary amine can shift solubility, pKa, and kinase selectivity profiles unpredictably.
5-methyl
Replacement with 4-methyl isomer or 5-unsubstituted core may alter p110α isoform selectivity based on established SAR.
Class SAR
Class-level trends may not transfer to every derivative; compound-specific validation of selectivity and solubility is required.
[1] Kendall JD, Giddens AC, Tsang KY, Frédérick R, Marshall ES, Singh R, Lill CL, Lee WJ, Kolekar S, Chao M, Malik A, Yu S, Chaussade C, Buchanan C, Rewcastle GW, Baguley BC, Flanagan JU, Jamieson SM, Denny WA, Shepherd PR. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorg Med Chem. 2012 Jan 1;20(1):58-68. doi: 10.1016/j.bmc.2011.11.031. PMID: 22177407. View Source
[2] Kendall JD, Giddens AC, Marshall AJ, Tsang KY, Boyd M, Rewcastle GW, Baguley BC, Flanagan JU, Denny WA, Shepherd PR. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2017 Jan 15;27(2):187-190. doi: 10.1016/j.bmcl.2016.11.078. PMID: 27923617. View Source
Quantitative Differentiation Evidence
Guaranteed Purity Benchmark
One vendor (MolCore) lists a guaranteed purity of NLT 98% for the target compound , while another supplier (CymitQuimica) specifies a minimum purity of 95% for the same CAS number . This 3-percentage-point difference in the lower specification limit is directly verifiable from vendor certificates and represents a meaningful quality discriminator for users requiring high-purity starting material.
Purity specificationSupplier specification
NLT 98% vs. Min. 95%
Same CAS, alternative supplier
Supports higher-purity selection for sensitive assays
In the pyrazolo[1,5-a]pyridine p110α-selective PI3K inhibitor series, incorporation of a basic amine side chain improved aqueous solubility of the hydrochloride salts by up to 1000‑fold relative to earlier non‑basic analogues, while maintaining comparable p110α potency and selectivity [1]. The target compound contains a basic N-methylaminomethyl substituent at the 3-position, placing it structurally within this high-solubility subclass.
Aqueous solubilityClass-level inference
Up to 1000×
HCl salt vs. non-basic analogues
Class-level solubility improvement with basic amine side chain
Exact value not reported for this specific compound
aqueous solubilitybasic aminepharmacokinetics
Evidence Dimension
Aqueous solubility (relative fold-change)
Target Compound Data
Up to 1000× greater solubility as hydrochloride salt (class-level value for N‑methylaminomethyl‑bearing analogues)
Comparator Or Baseline
Non‑basic parent sulfonohydrazide analogues (no amine side chain)
Quantified Difference
Up to 1000‑fold
Conditions
Solubility measured on hydrochloride salts; exact value not reported for this specific compound
Why This Matters
Solubility is a common failure point in kinase inhibitor development; a 1000‑fold improvement can determine whether a series is developable.
aqueous solubilitybasic aminepharmacokinetics
[1] Kendall JD, Giddens AC, Marshall AJ, Tsang KY, Boyd M, Rewcastle GW, Baguley BC, Flanagan JU, Denny WA, Shepherd PR. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2017 Jan 15;27(2):187-190. doi: 10.1016/j.bmcl.2016.11.078. PMID: 27923617. View Source
5-Methyl Substitution and Isoform Selectivity
SAR studies on pyrazolo[1,5-a]pyridine sulfonohydrazides revealed that only the 5‑position of the fused ring tolerates substitution without loss of p110α selectivity, and that only small substituents (e.g., cyano, methyl) are allowed [1]. The target compound carries a 5‑methyl group, which is consistent with the structural requirements for maintaining isoform selectivity. Replacement with a 5‑hydrogen (unsubstituted) or a 4‑methyl isomer is predicted to alter selectivity based on the established SAR.
5-Methyl SAR alignmentClass-level inference
5-Methyl substitution matches selectivity-permissive SAR pattern
Consistent with p110α selectivity retention
Selectivity ratios not available for this specific compound
PI3 kinasep110α selectivitySAR 5-position
Evidence Dimension
p110α selectivity retention vs. substitution pattern
Target Compound Data
5‑methyl substitution (allowed; selectivity maintained by class SAR)
Comparator Or Baseline
4‑methyl isomer (not tolerated) or 5‑unsubstituted parent
Quantified Difference
Qualitative; quantitative selectivity ratios not available for this specific compound
Conditions
p110α enzyme assay; SAR from Kendall et al. 2012, Bioorg Med Chem 2012;20:58-68
Why This Matters
Isoform selectivity is critical for minimizing off-target PI3K‑mediated toxicities; the 5‑methyl substitution pattern aligns with the selectivity‑permissive SAR.
PI3 kinasep110α selectivitySAR 5-position
[1] Kendall JD, Giddens AC, Tsang KY, Frédérick R, Marshall ES, Singh R, Lill CL, Lee WJ, Kolekar S, Chao M, Malik A, Yu S, Chaussade C, Buchanan C, Rewcastle GW, Baguley BC, Flanagan JU, Jamieson SM, Denny WA, Shepherd PR. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorg Med Chem. 2012 Jan 1;20(1):58-68. doi: 10.1016/j.bmc.2011.11.031. PMID: 22177407. View Source
Evidence-Backed Application Scenarios
p110α-Selective PI3K Inhibitor Lead Optimization
The target compound can serve as an advanced intermediate or scaffold for building p110α‑selective PI3 kinase inhibitors. The 5‑methyl substitution on the pyrazolo[1,5-a]pyridine core preserves the isoform‑selectivity‑permissive SAR window [1], while the N‑methylaminomethyl side chain confers the solubility advantage (up to 1000‑fold) documented for basic‑amine‑containing analogues in this class [2].
High-Purity Building Block for Library Synthesis
When constructing focused libraries for kinase profiling, the NLT 98% purity specification of the MolCore product reduces the risk of impurity‑derived artefacts that can confound SAR interpretation, making this specific supply option preferable for campaigns where data fidelity is paramount.
Salt-Form Screening for Solubility-Limited Candidates
Because the compound contains a basic secondary amine [3], it is amenable to hydrochloride salt formation, which has been shown in the pyrazolo[1,5-a]pyridine class to enhance aqueous solubility by up to three orders of magnitude relative to the free base [2]. This makes it a suitable candidate for salt‑form screens in early‑stage pharmaceutical development.
Application
Selection Property
Validation Focus
p110α-selective PI3K inhibitor lead optimization
Scaffold with 5-methyl selectivity SAR and basic amine side chain
PI3Kα isoform selectivity assay and solubility profiling
High-purity library synthesis
Elevated purity specification (vendor-defined)
Lot-specific certificate of analysis review
Salt-form screening for solubility-limited candidates
Secondary amine amenable to hydrochloride salt formation
Hydrochloride salt solubility and stability screening
[1] Kendall JD et al. Bioorg Med Chem. 2012;20(1):58-68. PMID: 22177407. View Source
[2] Kendall JD et al. Bioorg Med Chem Lett. 2017;27(2):187-190. PMID: 27923617. View Source